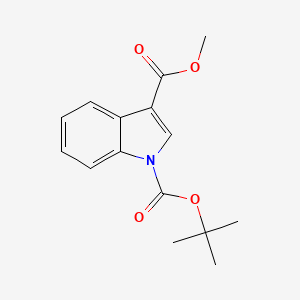
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
“1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 138907-86-5 . It is a powder in physical form .
Chemical Reactions Analysis
As mentioned earlier, the Suzuki–Miyaura (SM) cross-coupling reaction could potentially be used in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid” is a powder in physical form . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized with high regioselectivity using ultrasound irradiation, demonstrating a significant reduction in reaction times (Machado et al., 2011).
- Crystallographic Study : The crystallographic analysis of similar compounds, like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, provided unambiguous structure determination, highlighting the importance of X-ray analysis in identifying regioisomers (Kumarasinghe et al., 2009).
Functionalization and Derivative Formation
- Formation of Carboxamides and Imidazo Derivatives : Studies show that 1H-pyrazole-3-carboxylic acids can be converted into carboxamides and imidazo[4,5-b]pyridine derivatives through various reactions, indicating potential for creating diverse chemical structures (Yıldırım et al., 2005).
- NLO Materials Synthesis : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their potential as non-linear optical (NLO) materials, indicating applications in optical devices and materials science (Chandrakantha et al., 2013).
Chemical and Biological Activities
- Antibacterial Properties : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown antibacterial activities against Gram-positive and Gram-negative bacteria, suggesting potential pharmaceutical applications (Bildirici et al., 2007).
- Catalytic Applications : Copper(II) complexes derived from pyrazole derivatives have been utilized in the selective oxidation of alcohols, offering an eco-friendly catalytic system for chemical synthesis (Maurya & Haldar, 2020).
Material Science
- Optoelectronic Applications : Oligo-pyrazole-based thin films synthesized from pyrazole-3,4-dicarboxylic acid derivatives exhibit significant optical properties, suggesting applications in optoelectronics and material science (Cetin et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPGYAIOLVRCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the interaction between 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives and RPA70N?
A1: The provided research articles focus on characterizing the binding of various 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives to RPA70N, a crucial domain of the human Replication Protein A (RPA). RPA is a vital protein involved in DNA replication, repair, and recombination processes. [, , ] Disrupting or modulating RPA's function, particularly its interaction with DNA, holds potential for developing novel cancer therapies. [, , ] Therefore, understanding how these compounds interact with RPA70N at a structural level offers valuable insights into potential mechanisms for modulating RPA activity and its implications for future drug development.
Q2: How do the structural variations within the 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives affect their binding to RPA70N?
A2: The research highlights the impact of subtle structural modifications on the binding affinity and interactions of these derivatives with RPA70N. For example, one study examines a derivative with a 5-carboxyfuran-2-yl group linked via a thioxo-dihydroisoquinoline moiety, while another investigates a derivative containing a 5-carboxyfuran-2-yl group connected through an acetamidomethylphenyl linker. [, , ] These variations likely influence the binding pose, interaction strength, and potentially the downstream effects on RPA70N function. Further investigations are required to fully elucidate the structure-activity relationship and optimize these compounds for desired biological effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)








